Cis-3,4-Difluoropiperidine hydrochloride is a fluorinated organic compound with the molecular formula and a molecular weight of 157.59 g/mol. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the piperidine ring, which significantly influences its chemical behavior and interactions. It is primarily utilized in scientific research and pharmaceutical development due to its unique properties.
This compound falls under the category of fluorinated heterocycles, specifically piperidine derivatives. Its classification is significant in organic chemistry as it serves as a building block for more complex molecules, particularly in medicinal chemistry and materials science.
The synthesis of cis-3,4-Difluoropiperidine hydrochloride typically involves several steps:
Recent advancements have streamlined the synthesis process, allowing for more efficient production with fewer steps. For example, a two-step synthesis method has been developed that improves yield and selectivity for cis-configured products . The conditions required for these reactions are carefully controlled to optimize product purity and yield.
Cis-3,4-Difluoropiperidine hydrochloride features a six-membered piperidine ring with two fluorine substituents at the 3 and 4 positions. The stereochemistry is crucial, as it influences the compound's reactivity and biological activity.
Cis-3,4-Difluoropiperidine hydrochloride can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used. For instance, nucleophilic substitution with alkyl halides may yield new piperidine derivatives.
The mechanism of action for cis-3,4-Difluoropiperidine hydrochloride involves its interaction with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity due to their electronegativity and steric effects. This interaction can modulate biological pathways, making it a candidate for drug development .
Cis-3,4-Difluoropiperidine hydrochloride has several scientific uses:
The rhodium(I)-catalyzed dearomatization-hydrogenation (DAH) sequence enables direct conversion of fluoropyridines to all-cis-(multi)fluorinated piperidines. This one-pot process involves initial borane-mediated dearomatization of 3,4-difluoropyridine using pinacol borane (HBpin) and [Rh(COD)Cl]₂, generating dihydropyridine intermediates. Subsequent hydrogenation under H₂ (1–4 atm) delivers cis-3,4-difluoropiperidine with >20:1 diastereoselectivity. The rhodium catalyst Rh(CAAC) (CAAC = cyclic alkyl amino carbene) is critical for suppressing hydrodefluorination (HDF) side reactions and ensuring axial/equatorial fluorine orientation. Key limitations include substrate sensitivity: Pyridines with hydroxyl, aryl, ester, or amide groups undergo decomposition or reduced yields (≤50%) due to borane incompatibility or catalyst poisoning [9] [4].
Table 1: Performance of Rhodium Catalysts in DAH for Fluorinated Piperidines
Catalyst | Substrate Scope | dr (cis:trans) | TON | Key Limitations |
---|---|---|---|---|
[Rh(COD)Cl]₂ | 3-Fluoropyridines | >20:1 | 300 | Low functional group tolerance |
Rh(CAAC) | 3,4/3,5-Difluoropyridines | >20:1 | 500 | Decomposition with -OH/-NH₂ |
Palladium catalysis (Pd/C, 5 mol%) overcomes rhodium’s limitations by enabling hydrogenation of electron-deficient and functionalized pyridines. Under mild conditions (25–50°C, 1 atm H₂), 3,4-difluoropyridine derivatives with ester, aryl, or hydroxy groups undergo chemoselective reduction without HDF. The process achieves >30:1 cis selectivity via stepwise syn addition across the pyridine ring. Pd/C’s robustness permits reactions in wet solvents, expanding utility for pharmaceutical intermediates like CGRP antagonists. Substrate sterics influence kinetics: 2,6-Disubstituted pyridines require higher H₂ pressure (4 atm) for complete conversion [8] [4].
Direct fluorination of piperidinones employs two key reagents:
Table 2: Fluorination Reagents for Piperidine Scaffolds
Reagent | Substrate | Selectivity | HDF Risk | Yield Range |
---|---|---|---|---|
DAST | 3-Hydroxy-4-piperidone | Low (C3/C4 mixture) | High | 40–65% |
Selectfluor | N-Boc-3-TMS-piperidone | High (C4) | Low | 70–91% |
HDF remains a major bottleneck in fluoropiperidine synthesis. During catalytic hydrogenation, metal surfaces (e.g., Rh, Ru, Ir) facilitate C–F bond cleavage, yielding des-fluoro byproducts. Key mitigation strategies:
Borane (BH₃) mediates stereoselective pyridine dearomatization by coordinating to nitrogen, directing syn delivery of hydride to C2/C6 positions. This generates 1,2-dihydropyridines with defined stereocenters. Subsequent hydrogenation with Rh(CAAC) enforces all-cis geometry, positioning 3,4-difluoro substituents axially or equatorially based on dipole stabilization (C–F⋯H–N⁺). Computational studies confirm axial fluorines minimize 1,3-diaxial repulsions in chair-configured piperidines, favoring ΔG ≈ 2 kcal/mol over equatorial isomers [9] [8].
Protecting groups dictate piperidine ring conformation and fluorine orientation:
Table 3: Stereochemical Outcomes in Fluoropiperidine Synthesis
Method | Axial:Equatorial Ratio | Key Controlling Factor | Example Application |
---|---|---|---|
Rh(CAAC)-DAH | >95:5 | Catalyst-controlled hydride delivery | All-cis-3,4,5-trifluoropiperidine |
Enzymatic transamination | 15:1 (syn) | Thermodynamic stability of axial fluorine | MK-0731 (KSP inhibitor) |
Pd/C hydrogenation of ketone | 3:1 | Steric bulk of Cbz group | Dyclonine analogs |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0